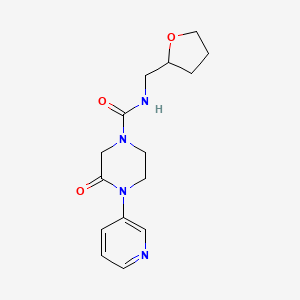

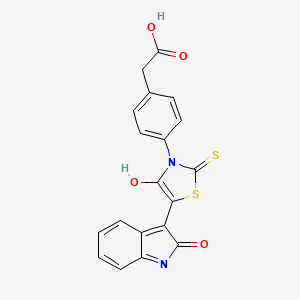

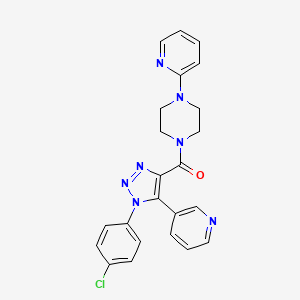

![molecular formula C14H19F2NO3 B2695991 Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-YL]carbamate CAS No. 1465348-89-3](/img/structure/B2695991.png)

Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-YL]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-YL]carbamate” is a chemical compound . It is related to other compounds such as “tert-Butyl (1-hydroxypropan-2-yl)carbamate” and "tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate" .

Synthesis Analysis

The synthesis of similar compounds involves reactions with amines, carbon dioxide, and halides . A specific procedure for a related compound involves the reaction of 3-bromo-2,6-difluorobenzoic acid with toluene, t-BuOH, DIEA, and DPPA.Chemical Reactions Analysis

This compound, like other carbamates, can undergo various chemical reactions. For instance, carbamates can be formed by amination or rearrangement . They can also undergo reactions such as the Hofmann rearrangement .Aplicaciones Científicas De Investigación

Chemical Synthesis and Organic Reactions

Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-yl]carbamate and its derivatives play a significant role in the realm of organic synthesis, serving as precursors or intermediates for various chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been showcased for their utility in the synthesis of N-(Boc)-protected nitrones, demonstrating their versatility as building blocks in organic chemistry (Guinchard, Vallée, & Denis, 2005). Additionally, the study on the synthesis and reactions of silyl carbamates illustrates the chemoselective transformation of amino protecting groups, highlighting the substance's adaptability in synthesizing N-ester type compounds from N-t-Boc compounds (Sakaitani & Ohfune, 1990).

Photocatalysis and Medicinal Chemistry

The exploration of this compound derivatives extends into photocatalysis and medicinal chemistry. For example, a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a compound structurally related to the subject molecule, established a new pathway for assembling 3-aminochromones, which are valuable in constructing diverse amino pyrimidines (Wang et al., 2022). This innovative approach signifies the compound's potential in facilitating complex organic transformations and synthesizing biologically active molecules.

Material Science and Polymer Chemistry

In material science and polymer chemistry, the applications of this compound derivatives are also noteworthy. A study on the manipulation of free volume in polymers through a solid-state protection/deprotection strategy involving tert-butoxycarbonyl (t-BOC) groups, which are related to the compound , demonstrates the potential for altering the gas transport properties of polymers (Lin et al., 2020). This highlights the relevance of such compounds in developing advanced materials with tailored properties.

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F2NO3/c1-8(17-13(19)20-14(2,3)4)12(18)11-9(15)6-5-7-10(11)16/h5-8,12,18H,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXOUAFNAZOJFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=C(C=CC=C1F)F)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B2695911.png)

![7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695918.png)

![4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2695925.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2695926.png)